3-(2-Aminopyrimidin-5-yl)benzoic acid 3-(2-Aminopyrimidin-5-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 914349-45-4
VCID: VC3364143
InChI: InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
SMILES: C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol

3-(2-Aminopyrimidin-5-yl)benzoic acid

CAS No.: 914349-45-4

Cat. No.: VC3364143

Molecular Formula: C11H9N3O2

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Aminopyrimidin-5-yl)benzoic acid - 914349-45-4

Specification

CAS No. 914349-45-4
Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
IUPAC Name 3-(2-aminopyrimidin-5-yl)benzoic acid
Standard InChI InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)
Standard InChI Key QFVFXTMOJRFRPF-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

3-(2-Aminopyrimidin-5-yl)benzoic acid is a well-defined chemical compound with distinct molecular characteristics. The compound is registered in multiple chemical databases with consistent identification parameters. Its systematic IUPAC name accurately describes the structural arrangement of its molecular components .

The compound is identified by several key identifiers that allow for precise recognition and cataloging in chemical databases and research literature. These identifiers include CAS (Chemical Abstracts Service) number 914349-45-4, which serves as a unique identifier in chemical registries . Additional identifiers include PubChem CID 45036849 and MDL Number MFCD05864813, which facilitate cross-referencing across different chemical information systems .

Structural Configuration

The molecular structure of 3-(2-Aminopyrimidin-5-yl)benzoic acid consists of a benzoic acid moiety with a 2-aminopyrimidine substituent at the meta (3-) position of the benzene ring. This creates a heterocyclic compound with an interesting spatial arrangement .

The structure can be visualized as having two primary components: the six-membered benzene ring bearing a carboxylic acid group, and the pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) that features an amino group at position 2. These components are linked through a carbon-carbon bond between the meta-position of the benzoic acid and position 5 of the pyrimidine ring .

The compound's molecular formula is C11H9N3O2, which reflects its composition of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . This arrangement creates a molecule with multiple sites for potential hydrogen bonding and other molecular interactions.

Physicochemical Properties

Fundamental Properties

3-(2-Aminopyrimidin-5-yl)benzoic acid possesses a molecular weight of 215.21 g/mol, which places it in the range of small molecular compounds . This molecular size allows for potential drug-like properties according to various medicinal chemistry frameworks.

PropertyValueReference
Molecular Weight215.21 g/mol
Molecular FormulaC11H9N3O2
XLogP3-AA1
Exact Mass215.069476538 Da
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2

Molecular Descriptors and Interactions

The compound features 2 hydrogen bond donors, which include the carboxylic acid hydrogen and the two hydrogens of the amino group (counted as one donor group) . It contains 5 hydrogen bond acceptors, including the nitrogen atoms in the pyrimidine ring, the amino group nitrogen, and the two oxygen atoms in the carboxylic acid group . These molecular features provide multiple sites for potential hydrogen bonding interactions with biological macromolecules such as proteins and nucleic acids.

With 2 rotatable bonds, the compound has a moderate degree of conformational flexibility . This property is important for molecular recognition and binding to target sites in biological systems, as it allows the molecule to adopt conformations that maximize favorable interactions while minimizing steric hindrances.

Structural Notation Systems

The compound can be represented through several standardized chemical notation systems that capture its structural information in text format. These include:

  • SMILES (Simplified Molecular Input Line Entry System): C1=CC(=CC(=C1)C(=O)O)C2=CN=C(N=C2)N

  • InChI (International Chemical Identifier): InChI=1S/C11H9N3O2/c12-11-13-5-9(6-14-11)7-2-1-3-8(4-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14)

  • InChIKey: QFVFXTMOJRFRPF-UHFFFAOYSA-N

These notation systems provide standardized ways to represent the chemical structure in databases and publications, facilitating information exchange and structure searches.

Synthetic Considerations and Preparation

SupplierCountryContact InformationProduct Listing
Riedel-de Haen AGUnited States800 558-91606773 products
Fulcrum Scientific Ltd.United Kingdom+44 1484 317 2146565 products
Synchem Inc.United States1 877 796 2436, catalog@synchem.com1154 products
AOBChem USAUnited StatesNot specifiedMultiple package sizes

Structural Comparison with Related Compounds

Isomeric Relationship

An interesting structural analog of 3-(2-Aminopyrimidin-5-yl)benzoic acid is 3-(5-Aminopyrimidin-2-yl)benzoic acid, which represents a positional isomer . The key difference between these compounds lies in the position of the amino group on the pyrimidine ring. In 3-(2-Aminopyrimidin-5-yl)benzoic acid, the amino group is at position 2 of the pyrimidine ring, whereas in 3-(5-Aminopyrimidin-2-yl)benzoic acid, the amino group is at position 5 .

This positional change of the amino group significantly affects the compound's electronic distribution, potential hydrogen bonding patterns, and likely its biological activity profile. The isomer 3-(5-Aminopyrimidin-2-yl)benzoic acid has a different CAS number (1161737-49-0) and a different InChIKey (FJGNTZLHPNFKBX-UHFFFAOYSA-N), despite sharing the same molecular formula and weight .

Table 3: Comparison of 3-(2-Aminopyrimidin-5-yl)benzoic acid and Its Positional Isomer

Property3-(2-Aminopyrimidin-5-yl)benzoic acid3-(5-Aminopyrimidin-2-yl)benzoic acid
CAS Number914349-45-41161737-49-0
Molecular FormulaC11H9N3O2C11H9N3O2
Molecular Weight215.21 g/mol215.21 g/mol
InChIKeyQFVFXTMOJRFRPF-UHFFFAOYSA-NFJGNTZLHPNFKBX-UHFFFAOYSA-N
Amino Group PositionPosition 2 of pyrimidinePosition 5 of pyrimidine

Structural Significance

The specific arrangement of functional groups in 3-(2-Aminopyrimidin-5-yl)benzoic acid creates a unique electronic environment. The 2-aminopyrimidine moiety is a recognized pharmacophore in medicinal chemistry, appearing in various bioactive compounds and approved drugs. The presence of this group combined with a benzoic acid offers multiple sites for potential interactions with biological targets.

The carboxylic acid group provides a site for potential salt formation, which could be utilized to modify the compound's solubility, stability, or pharmacokinetic properties in drug development contexts. Additionally, this functional group could serve as a point for further derivatization through esterification, amide formation, or other transformations.

Database Representation and Information Resources

Digital Chemical Information

3-(2-Aminopyrimidin-5-yl)benzoic acid is well-represented in chemical databases, with entries in major repositories such as PubChem (CID 45036849) . The compound was first added to PubChem on March 29, 2010, with the most recent modification to its entry occurring on April 5, 2025 . This ongoing curation suggests continued interest in and relevance of this compound.

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